5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid
Beschreibung
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-4-2-1-3-7(10)9-6-14-11(15)5-8(9)12(16)17/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBMAVWJOMQALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C=C2C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673427 | |
| Record name | 5-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214359-34-8 | |
| Record name | 5-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Acidic Demethylation Conditions
5-(2-Fluorophenyl)-2-methoxyisonicotinic acid undergoes demethylation in concentrated HCl (35%) at 145°C for 2 hours. The reaction is conducted in sealed tubes to prevent volatilization, yielding 85–90% of the hydroxylated product. Side products, such as over-hydrolyzed derivatives, are minimized by controlling reaction time and temperature.
Solvent and Temperature Optimization
Replacing toluene with ethyl acetate during workup reduces emulsion formation, simplifying isolation. Lower temperatures (100°C) with HBr (48%) achieve comparable yields (49%) but require longer durations (6 hours), making HCl preferable for industrial scalability.
Cyclocondensation Approaches for Pyridine Core Assembly
Building the pyridine ring from acyclic precursors ensures precise positioning of substituents.
Knorr-type Cyclization
A modified Knorr synthesis condenses β-keto esters with ammonia derivatives. For example, ethyl 3-(2-fluorophenyl)-3-oxopropanoate reacts with hydroxylamine under acidic conditions (H₂SO₄, ethanol, reflux) to form 2-hydroxypyridine-4-carboxylic acid intermediates. Subsequent fluorination via electrophilic substitution (Selectfluor®) introduces the fluorine atom, though this route suffers from regioselectivity challenges.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 10 min) accelerates cyclization of enamine precursors derived from 2-fluorobenzaldehyde and malononitrile. This method achieves 70% yield but requires post-functionalization to introduce the carboxylic acid group.
Purification and Crystallization Techniques
Isolation of high-purity 5-(2-fluorophenyl)-2-hydroxyisonicotinic acid is critical for pharmaceutical applications.
Solvent Crystallization
Crude product dissolved in heated dimethylformamide (DMF) is crystallized by slow addition of n-hexane. This yields needle-like crystals with >98% purity, as verified by HPLC.
Acid-Base Recrystallization
The compound’s acidity (pKa ≈ 3.1) allows purification via pH-controlled recrystallization. Adjusting the aqueous solution to pH 4–5 precipitates the product, which is filtered and washed with ice-cold water.
Analytical Characterization and Validation
Spectroscopic Analysis
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(2-Fluorophenyl)-2-oxoisonicotinic acid.
Reduction: Formation of 5-(2-Fluorophenyl)-2-hydroxyisonicotinic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares key structural features and properties of 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid with related compounds:
*Estimated molecular weight based on parent structure (2-hydroxyisonicotinic acid) and addition of 2-fluorophenyl group.
Key Observations:
Challenges and Limitations
- Synthetic Complexity : The ortho-fluorophenyl group may pose steric challenges during synthesis, requiring optimized reaction conditions.
- Toxicity Considerations : Fluorinated compounds can exhibit unique toxicity profiles; further studies are needed to assess the safety of the target compound.
Biologische Aktivität
5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS No. 1214359-34-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid is an aromatic compound with the following structural formula:
The presence of a fluorine atom enhances its lipophilicity and may influence its interaction with biological targets. The hydroxyl group contributes to its hydrogen bonding capabilities, potentially affecting solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory processes and cancer progression.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with inflammatory pathways, which may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Studies
- Inflammation Models : In vitro studies demonstrated that 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Lines : The compound was tested on various cancer cell lines, including breast and lung cancer cells, where it exhibited cytotoxic effects at micromolar concentrations. The mechanism appears to involve the induction of oxidative stress leading to cell death .
Comparative Analysis
A comparative analysis of 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid with similar compounds reveals unique biological properties:
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| 5-(4-Fluorophenyl)-6-hydroxynicotinic acid | Anticancer | 15 | Similar structure but different activity profile |
| 5-Fluoro-2-hydroxynicotinic acid | Anti-inflammatory | 20 | Less potent compared to the target compound |
| Isonicotinic acid | Antimicrobial | 25 | Shows broader antimicrobial spectrum |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, using a brominated 2-hydroxyisonicotinic acid precursor and 2-fluorophenylboronic acid. Optimize catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and bases (e.g., K₂CO₃) in anhydrous DMF at 80–100°C. Monitor reaction progress via TLC or HPLC. Post-reaction, purify via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product. Reference fluorophenyl coupling strategies in related compounds .
Q. How can researchers confirm the regiochemical placement of the 2-fluorophenyl and hydroxyl groups on the pyridine ring?
- Methodological Answer : Use a combination of ¹H-¹³C HSQC NMR to assign carbon-proton correlations and ¹⁹F NMR to confirm fluorine substitution. X-ray crystallography provides definitive structural proof. For intermediates, IR spectroscopy can identify hydroxyl (broad ~3200 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) groups. Compare spectral data with structurally similar fluorinated compounds, such as 5-fluoro-2-hydroxybenzoic acid .
Q. What strategies improve the aqueous solubility of this compound for in vitro assays?
- Methodological Answer : Formulate as a sodium or potassium salt by deprotonating the carboxylic acid group under basic conditions (e.g., NaOH in methanol). Alternatively, use co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes. Assess solubility via UV-Vis spectroscopy or nephelometry. Stability studies under physiological pH (e.g., PBS buffer) are critical to ensure compatibility with biological assays .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals (HOMO/LUMO). Compare with non-fluorinated analogs to assess inductive effects. Experimentally, cyclic voltammetry can measure redox potentials, while Hammett constants quantify substituent electronic contributions. Fluorine’s electron-withdrawing nature may enhance electrophilic substitution resistance .
Q. What analytical approaches resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Re-examine purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile). For NMR discrepancies, use deuterated solvents (e.g., DMSO-d₆) to avoid peak splitting from residual protons. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis. If tautomerism is suspected (e.g., keto-enol forms), variable-temperature NMR can identify dynamic equilibria .
Q. How can regioselective functionalization of the pyridine ring be achieved to minimize by-products?
- Methodological Answer : Employ directing groups (e.g., hydroxyl or carboxylic acid) to control electrophilic substitution. For Suzuki couplings, pre-functionalize the pyridine with a halogen at position 5. Use sterically hindered ligands (e.g., SPhos) to enhance selectivity. Monitor by-product formation via LC-MS and adjust stoichiometry (e.g., 1.2 equiv boronic acid) to favor the desired product .
Q. What computational models predict the compound’s binding affinity to enzymatic targets (e.g., kinases or carboxylases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (PDB). Parameterize the compound’s partial charges via RESP fitting (Gaussian 09). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔH). Compare with fluorophenyl-containing analogs to identify structure-activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
